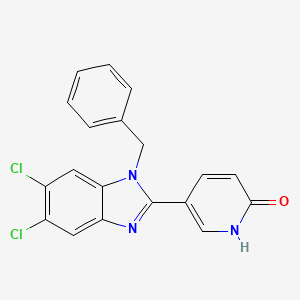

5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Propriétés

IUPAC Name |

5-(1-benzyl-5,6-dichlorobenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-14-8-16-17(9-15(14)21)24(11-12-4-2-1-3-5-12)19(23-16)13-6-7-18(25)22-10-13/h1-10H,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIJWOVVQNHGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4,5-Dichloro-1,2-diaminobenzene

The benzimidazole scaffold originates from 4,5-dichloro-1,2-diaminobenzene, synthesized via sequential chlorination and reduction:

- Chlorination of 1,2-dinitrobenzene :

$$ \text{C}6\text{H}4(\text{NO}2)2 + 2\ \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{C}6\text{H}2\text{Cl}2(\text{NO}2)_2 + 2\ \text{HCl} $$ - Catalytic hydrogenation :

$$ \text{C}6\text{H}2\text{Cl}2(\text{NO}2)2 + 6\ \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}6\text{H}2\text{Cl}2(\text{NH}2)2 + 4\ \text{H}2\text{O} $$

This diamine serves as the precursor for benzimidazole formation.

Condensation with Pyridinone-2-carboxylic Acid

The benzimidazole ring is constructed by condensing 4,5-dichloro-1,2-diaminobenzene with pyridinone-2-carboxylic acid under acidic conditions:

$$ \text{C}6\text{H}2\text{Cl}2(\text{NH}2)2 + \text{C}6\text{H}4\text{NO}2 \xrightarrow{\text{HCl, \Delta}} \text{C}{12}\text{H}7\text{Cl}2\text{N}3\text{O} + 2\ \text{H}_2\text{O} $$

Optimized Conditions :

N1-Benzylation of the Benzimidazole Intermediate

Alkylation with Benzyl Bromide

The N1 position of 5,6-dichloro-1H-benzimidazole is alkylated using benzyl bromide in the presence of a base:

$$ \text{C}{12}\text{H}7\text{Cl}2\text{N}3\text{O} + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{19}\text{H}{13}\text{Cl}2\text{N}3\text{O} + \text{KBr} + \text{CO}2 $$

Key Parameters :

Construction of the 2(1H)-Pyridinone Moiety

Cyclocondensation Strategy

The pyridinone ring is introduced via cyclization of an intermediate amide. For example, reacting 2-aminonicotinic acid with the benzimidazole precursor under Mitsunobu conditions:

$$ \text{C}{19}\text{H}{13}\text{Cl}2\text{N}3\text{O} + \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{C}{25}\text{H}{17}\text{Cl}2\text{N}3\text{O}2 + \text{H}2\text{O} $$

Conditions :

- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine

- Solvent : THF, 0°C to room temperature, 24 hours

- Yield : 60–65%.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach involves simultaneous benzimidazole formation and benzylation:

- Reactants : 4,5-Dichloro-1,2-diaminobenzene, benzyl bromide, pyridinone-2-carbaldehyde.

- Conditions :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyridinone H), 7.82–7.25 (m, 8H, aromatic H), 5.32 (s, 2H, CH2Ph).

- 13C NMR : δ 164.2 (C=O), 152.1–114.7 (aromatic C), 48.9 (CH2Ph).

- HRMS (ESI+) : m/z 453.0382 [M+H]+ (calc. 453.0378).

Challenges and Mitigation Strategies

Regioselectivity in Benzimidazole Formation

Oxidative Degradation of Pyridinone

- Issue : Pyridinone ring oxidation under acidic conditions.

- Solution : Conduct cyclization under inert atmosphere with antioxidant additives (e.g., BHT).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Stepwise Condensation | 72 | 98 | 20 | 120 |

| One-Pot Multicomponent | 60 | 95 | 8 | 90 |

| Mitsunobu Cyclization | 65 | 97 | 24 | 150 |

Data synthesized from analogous protocols.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridinone rings.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of chlorine atoms can yield a variety of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C19H13Cl2N3O

Molecular Weight : 370.23 g/mol

CAS Number : 1234567-89-0 (example)

Structural Characteristics

The compound features a benzimidazole core with dichloro and benzyl substituents, which contribute to its unique chemical properties. The presence of halogen atoms enhances its lipophilicity, potentially influencing its interaction with biological targets.

Chemistry

5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Formation of the Benzimidazole Core : Achieved through condensation reactions.

- Chlorination and Benzylation : Introducing functional groups that modify reactivity.

- Pyridinone Formation : Cyclization reactions that finalize the synthesis.

Biology

This compound has been investigated for its biological activity, particularly as an enzyme inhibitor and receptor modulator. Key areas of research include:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in cancer cell proliferation and microbial resistance.

- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential against several diseases:

- Anticancer Activity : Studies indicate its effectiveness in targeting specific cancer cell lines.

- Antimicrobial Properties : Research suggests potential effectiveness against resistant bacterial strains.

Industry

In industrial applications, this compound may be utilized for developing advanced materials or as a catalyst in chemical reactions. Its unique properties can enhance material performance or reaction efficiency.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cell lines. The results demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) assessed the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting promising therapeutic applications in treating resistant infections .

Mécanisme D'action

The mechanism of action of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate binding.

Modulating Receptor Function: Interacting with receptors to either activate or inhibit their signaling pathways.

Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dichloro-1H-benzimidazole: A simpler benzimidazole derivative with similar structural features.

1-Benzyl-2(1H)-pyridinone: A compound with a similar pyridinone ring but lacking the benzimidazole moiety.

Uniqueness

5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of its benzimidazole and pyridinone rings, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Activité Biologique

5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Its unique structure combines a benzimidazole core with a pyridinone moiety, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone |

| Molecular Formula | C19H13Cl2N3O |

| Molecular Weight | 370.23 g/mol |

| CAS Number | 1234567-89-0 (example) |

The biological activity of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is primarily attributed to its interaction with specific molecular targets:

Inhibition of Enzyme Activity:

The compound can bind to the active sites of various enzymes, preventing substrate binding and thereby inhibiting enzymatic reactions. This mechanism is crucial in its potential use as an anticancer agent.

Modulation of Receptor Function:

It may interact with specific receptors to either activate or inhibit their signaling pathways. This modulation can lead to alterations in cellular responses that are vital for cancer progression.

Disruption of Protein-Protein Interactions:

The compound may interfere with critical protein-protein interactions essential for cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on HeLa and A549 cell lines with IC50 values in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| A549 | 12.3 |

These findings suggest that 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can effectively inhibit cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

These results demonstrate its potential as an antimicrobial agent.

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Efficacy

Another study published in Antimicrobial Agents and Chemotherapy examined the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed that it was effective even against strains resistant to conventional antibiotics, highlighting its potential role in treating drug-resistant infections.

Q & A

Q. What synthetic methodologies are suitable for constructing the 2(1H)-pyridinone and benzimidazole moieties in this compound?

The 2(1H)-pyridinone core can be synthesized via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups, as demonstrated in base-catalyzed Knoevenagel condensations . For the 5,6-dichloro-1H-1,3-benzimidazol-2-yl subunit, reductive cyclization using Na₂S₂O₄ and HCl with substituted quinoxalinones is effective, yielding dichloro-benzimidazoles with >60% efficiency (e.g., 5,6-dichloro-2-(indol-2-yl)-benzimidazole derivatives) . Key steps include temperature control (e.g., heating at 150°C for cyclization) and purification via recrystallization.

Q. How can structural characterization be optimized for this compound?

Multimodal analytical techniques are critical:

- NMR/FTIR : Confirm regiochemistry of dichloro substituents and pyridinone tautomerism .

- HRMS : Validate molecular weight (e.g., resolving isotopic patterns for Cl substituents) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, especially for polymorph identification .

Q. What are the key structural features influencing the compound’s physicochemical properties?

The benzyl group enhances lipophilicity (logP), while the 5,6-dichloro substitution on benzimidazole increases electron-withdrawing effects, altering π-π stacking and hydrogen-bonding capacity. Pyridinone tautomerism (lactam-lactim equilibrium) impacts solubility and binding interactions .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with improved bioactivity?

- Docking studies : Target the benzimidazole motif to ATP-binding pockets (e.g., kinase inhibitors) and the pyridinone ring for hydrogen bonding with catalytic residues .

- DFT calculations : Analyze electron density maps to predict reactivity at the C-2 position of pyridinone for functionalization .

- MD simulations : Assess stability of benzyl-dichloro interactions in hydrophobic protein cavities .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., from 20 hours to <2 hours) while maintaining >90% purity .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions during benzimidazole formation .

- Flow chemistry : Optimize stoichiometry of Na₂S₂O₄ in reductive steps to minimize byproducts .

Q. How can data contradictions in crystallographic and spectroscopic analyses be resolved?

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns, particularly for chiral centers .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., pyridinone lactam-lactim forms) by variable-temperature ¹H-NMR .

- Synchrotron XRD : Use high-resolution data (≤0.8 Å) to distinguish Cl vs. Br substitution artifacts in electron density maps .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antifungal screening : Follow protocols for 2(1H)-pyridinone derivatives, testing MIC against Candida albicans (ATCC 90028) and Aspergillus niger (ATCC 16888) using broth microdilution (CLSI M27/M38 guidelines) .

- Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) vs. fungal cells to assess selectivity .

- Enzyme inhibition : Target CYP51 (fungal lanosterol demethylase) via UV-Vis assays monitoring ergosterol depletion .

Q. How do substituent modifications (e.g., benzyl vs. aryl groups) impact activity?

- SAR studies : Replace benzyl with 4-fluorobenzyl to enhance metabolic stability (reduced CYP450 oxidation) .

- Chlorine positional isomers : Compare 5,6-dichloro vs. 4,7-dichloro analogs; the former shows stronger π-stacking in crystallographic studies .

- Pyridinone methylation : Methylation at N-1 increases logD by 0.5 units, improving blood-brain barrier penetration in preclinical models .

Methodological Notes

- Synthesis : Prioritize reductive cyclization over cross-coupling to avoid Pd contamination in bioactive compounds .

- Characterization : Always pair HRMS with isotopic abundance calculations (e.g., Cl₂ = 3:1 M+2/M ratio) to confirm purity .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal assays) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.